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Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody
engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular
Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action,
combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The
tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced
avidity and functional activity within the tumor microenvironment (TME). This technical guide
provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical
findings for AK112, offering valuable insights for researchers and professionals in the field of
oncology drug development.

Introduction: The Rationale for Dual PD-1 and VEGF
Blockade

The tumor microenvironment is a complex ecosystem where cancer cells interact with various
stromal and immune cells. Two key pathways that promote tumor growth and immune evasion
are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

o PD-1/PD-L1 Pathway: PD-1 is an inhibitory receptor expressed on activated T cells. Its
ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1
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suppresses T-cell activity, allowing cancer cells to evade immune destruction.

o VEGF Pathway: VEGF is a potent signaling protein that promotes angiogenesis, the
formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond
its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting
dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for
dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown
synergistic effects and has become a clinically validated strategy in various cancers. AK112
was designed to deliver this dual blockade in a single molecule, potentially offering enhanced
efficacy and a favorable safety profile compared to combination therapies.

AK112: Design and Molecular Engineering

AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists
of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of
an anti-PD-1 antibody fused to the C-terminus of each heavy chain.[1] This design results in a
molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This
modification abrogates the antibody's binding to Fcy receptors (FcyRs), thereby minimizing the
risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector
functions that could lead to unwanted side effects.

Mechanism of Action: Cooperative Binding and
Enhanced Avidity

The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the
presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and
conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an
increase in the localized concentration and avidity of the antibody in the TME where both
targets are co-expressed.

This cooperative binding leads to several key advantages:
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» Enhanced Target Engagement: The increased avidity results in more potent and sustained
blockade of both PD-1 and VEGF signaling pathways.

e Tumor-Selective Targeting: The requirement of co-expression of both targets for maximal
binding may lead to preferential accumulation and activity of AK112 in the tumor
microenvironment, potentially reducing off-target effects.

o Superior Functional Activity: The enhanced binding translates to more effective T-cell
activation and more potent inhibition of angiogenesis compared to the administration of
individual monoclonal antibodies.

Preclinical Data

A comprehensive suite of preclinical studies has been conducted to characterize the binding,
functional activity, and in vivo efficacy of AK112.

Binding Affinity and Cooperative Binding

The binding characteristics of AK112 to human PD-1 and VEGF have been extensively
evaluated using various biophysical techniques.

Parameter Target Condition Value Method
EC50 rhPD-1 - 0.06 nM ELISA
EC50 rhVEGF - 0.036 nM ELISA
Cooperative In the presence >10-fold increase

o rhPD-1 ) o Octet BLI
Binding of VEGF in affinity (K D)
Cooperative In the presence >4-fold increase

o rhVEGF ) o Octet BLI
Binding of PD-1 in affinity

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation
constant.

In Vitro Functional Assays
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The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based

assays.

Assay

Outcome

Result

PD-1/PD-L1 Blockade Assay

Reversal of PD-L1-mediated T-

cell inhibition

Potent restoration of T-cell

activation

VEGF-induced Endothelial Cell

Proliferation Assay

Inhibition of HUVEC

proliferation

Dose-dependent inhibition of

VEGF-mediated proliferation

T-cell Activation Assay

Increased cytokine production
(e.g., IFN-y, IL-2)

Significant enhancement of T-

cell effector functions

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using

immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

Tumor Model Treatment Outcome
Significant tumor growth
HCC827 (NSCLC) AK112 T
inhibition
) Dose-dependent anti-tumor
U87MG (Glioblastoma) AK112

response

Clinical Development and Efficacy

AK112 has undergone extensive clinical investigation in patients with advanced solid tumors,

primarily focusing on non-small cell lung cancer (NSCLC).

Phase la Dose-Escalation Study (NCT04047290)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in

patients with advanced solid tumors.

Key Findings:
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o Safety: AK112 was generally well-tolerated. The most common treatment-related adverse
events (TRAES) included rash, arthralgia, hypertension, and fatigue.

» Efficacy: Promising anti-tumor activity was observed across various tumor types. The
confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR)
was 63.8% in evaluable patients.

Dose Level Number of Patients ORR DCR

> 3 mg/kg Q2W 17 23.5% 64.7%

Phase Il Study in Advanced NSCLC (NCT04736823)

This study evaluated AK112 in combination with chemotherapy for the first-line treatment of
patients with advanced or metastatic NSCLC without actionable genomic alterations.

Key Findings:

o Efficacy in Squamous NSCLC: Patients with squamous histology demonstrated a 75% ORR,
a median duration of response (DoR) of 15.4 months, and a 95% DCR.[2]

o Efficacy in Non-Squamous NSCLC: Patients with non-squamous histology showed a 55%
ORR and a 100% DCR.[2]

o Safety: The combination of AK112 with chemotherapy was found to be safe and
manageable. The most common Grade >3 TRAESs were hematological toxicities, which are
expected with chemotherapy.[2]

Number .
. Median 9-month 9-month
Histology of ORR DCR
. DoR PFS Rate OS Rate
Patients
154
Squamous 63 75% 95% 67% 93%
months
Non- Not
72 55% 100% 61% 81%
Squamous Reached
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Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are
outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity

Objective: To determine the binding affinity (EC50) of AK112 to recombinant human PD-1 and
VEGF.

Protocol:

o Coating: 96-well microplates are coated with 100 pL/well of recombinant human PD-1 or
VEGF-A at a concentration of 2 ug/mL in PBS overnight at 4°C.

e Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).

e Blocking: Plates are blocked with 200 uL/well of 3% BSA in PBST for 1 hour at room
temperature.

e Washing: Plates are washed three times with PBST.

e Antibody Incubation: A serial dilution of AK112 is prepared in 1% BSA in PBST and 100 pL of
each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.

e Washing: Plates are washed three times with PBST.

e Secondary Antibody Incubation: 100 pL of HRP-conjugated goat anti-human IgG secondary
antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room
temperature.

e Washing: Plates are washed five times with PBST.

o Detection: 100 pL of TMB substrate solution is added to each well. The reaction is stopped
after 15-30 minutes by adding 50 pL of 2N H2SOA4.
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o Data Acquisition: The absorbance at 450 nm is read using a microplate reader. The EC50
values are calculated using a four-parameter logistic regression model.

Bio-Layer Interferometry (Octet) for Cooperative Binding
Analysis
Objective: To assess the cooperative binding of AK112 to PD-1 and VEGF.

Protocol:

e Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS
with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.

e Ligand Immobilization: Biotinylated recombinant human PD-1 is loaded onto the SA
biosensors to a target level of 1-2 nm.

» Baseline: Sensors are equilibrated in kinetics buffer to establish a stable baseline.

» Association: Sensors are moved into wells containing a serial dilution of AK112 either in the
absence or presence of a constant concentration of recombinant human VEGF-A. The
association is monitored for 300-600 seconds.

o Dissociation: Sensors are moved back into wells containing only kinetics buffer to monitor
the dissociation for 600-1200 seconds.

» Data Analysis: The binding curves are fitted to a 1:1 Langmuir binding model to determine
the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The KD
values in the presence and absence of the co-ligand are compared to determine the
cooperative binding effect.

Size-Exclusion High-Performance Liquid
Chromatography (SEC-HPLC) for Complex Formation

Objective: To detect the formation of soluble complexes between AK112 and VEGF.

Protocol:
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o Sample Preparation: AK112 is incubated with a molar excess of recombinant human VEGF-
A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A
alone are also prepared.

o Chromatography System: An HPLC system equipped with a size-exclusion column (e.g.,
TSKgel G3000SWHxI) is equilibrated with a mobile phase such as 0.1 M sodium phosphate,
0.15 M NaCl, pH 6.8.

e Injection: 20-50 L of the prepared samples are injected onto the column.
o Elution: The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.
o Detection: The eluate is monitored by UV absorbance at 280 nm.

o Data Analysis: The chromatograms of the mixture are compared to those of the individual
components. A shift in the retention time to an earlier elution time for the AK112 peak in the
presence of VEGF indicates the formation of a larger molecular weight complex.

Luciferase Reporter Assay for PD-1 Signaling Blockade
Objective: To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and
restore T-cell activation.

Protocol:

o Cell Culture: Jurkat T cells engineered to express human PD-1 and a luciferase reporter
gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured
with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR)
activator (PD-L1 aAPC/CHO-K1 Cells).

o Antibody Treatment: The co-culture is treated with a serial dilution of AK112 or a control
antibody.

¢ |ncubation: The cells are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

o Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells
according to the manufacturer's instructions.
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e Luminescence Measurement: The luminescence signal is measured using a luminometer.

» Data Analysis: The increase in luminescence, which corresponds to the blockade of PD-1
signaling and subsequent T-cell activation, is plotted against the antibody concentration. The
EC50 values are calculated using a four-parameter logistic regression model.
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Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

Experimental Workflow: Cooperative Binding Analysis
(Octet)
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Cooperative Binding Analysis Workflow (Octet)
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Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.
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Conclusion and Future Directions

AK112 (Ivonescimab) represents a significant advancement in the field of cancer
immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding
to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual
pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a
manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a
monotherapy and in combination with other anti-cancer agents. The unique mechanism of
action of AK112 may open new avenues for treating cancers that are resistant to conventional
immunotherapies. As our understanding of the tumor microenvironment deepens, rationally
designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-
generation cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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